molecular formula C15H14N2OS B11097384 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide

Cat. No.: B11097384
M. Wt: 270.4 g/mol
InChI Key: FQGNJKNXCQRHBD-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group, a thiophene ring, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide typically involves the reaction of 3-cyano-4,5-dimethylthiophene-2-amine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The cyano group and the thiophene ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group and the thiophene ring enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-methylbenzamide

InChI

InChI=1S/C15H14N2OS/c1-9-4-6-12(7-5-9)14(18)17-15-13(8-16)10(2)11(3)19-15/h4-7H,1-3H3,(H,17,18)

InChI Key

FQGNJKNXCQRHBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N

Origin of Product

United States

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